molecular formula C9H7N3O2 B1437713 4-Oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 954803-07-7

4-Oxo-3,4-dihydroquinazoline-7-carboxamide

Número de catálogo: B1437713
Número CAS: 954803-07-7
Peso molecular: 189.17 g/mol
Clave InChI: VHPNTKQQTKCONR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Oxo-3,4-dihydroquinazoline-7-carboxamide is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its core structure is part of the quinazolinone class of nitrogen-containing heterocycles, which are found in numerous bioactive molecules and several FDA-approved drugs . This specific carboxamide derivative serves as a valuable precursor and key intermediate for researchers designing and synthesizing novel compounds with targeted therapeutic potential. The primary research value of this compound lies in its role as a building block for developing potent enzyme inhibitors. Scientific studies have demonstrated that 7-carboxamide analogues built upon the quinazolinone nucleus can be optimized to create powerful soluble epoxide hydrolase (sEH) inhibitors . sEH is an emerging therapeutic target for metabolic, renal, and cardiovascular disorders, and its inhibition helps maintain beneficial bioactive lipids that reduce inflammation and regulate vascular tone . Furthermore, the quinazolinone core is a privileged structure in oncology research, forming the basis of various kinase inhibitors . The flexibility of the scaffold allows for strategic modifications—such as variations to the amide side chain and the fragments flanking the central nucleus—enabling researchers to fine-tune biological activity, selectivity, and physicochemical properties for specific target engagement . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Propiedades

IUPAC Name

4-oxo-3H-quinazoline-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c10-8(13)5-1-2-6-7(3-5)11-4-12-9(6)14/h1-4H,(H2,10,13)(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPNTKQQTKCONR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)N)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthesis of Quinazoline Core

  • Starting Material: Dimethyl aminoterephthalate (compound 6) or 2-aminoterephthalic acid (compound 15) is used as the precursor.
  • Formation of Quinazoline Intermediate: Reaction with phenyl isothiocyanate in refluxing pyridine produces 3-phenyl-2-thioxoquinazoline-4-one (compound 7).
  • Benzylation: Alkylation with benzyl halides yields benzylated quinazoline derivatives (compounds 8 and 9).
  • Hydrolysis: Ester hydrolysis converts methyl esters to carboxylic acids (compounds 10 and 11).

Conversion to Carboxamide Derivatives

  • Amidation: The carboxylic acid intermediates are coupled with various amines to form the corresponding 7-carboxamide derivatives (compounds 12–14).
  • Selective Esterification and Ring Closure: Selective esterification of the 4-position carboxylic acid using trimethylchlorosilane in methanol yields monoester (compound 16). Treatment with thionyl chloride and ammonium isothiocyanate facilitates ring closure to form quinazoline intermediate (compound 17).
  • Alkylation and Hydrolysis: Intermediate 17 undergoes alkylation and hydrolysis with alkyl halides and sodium hydroxide to yield 7-carboxyquinazolinones (compounds 22–33).
  • Final Amidation: These intermediates are reacted with appropriate amines to afford the final 7-carboxamide analogues (compounds 34–50).

Alternative Route to 2-Aminobenzyl Derivatives

  • Starting from compound 16, reaction with urea generates quinazolinedione (compound 51).
  • Subsequent treatment with phosphorus oxychloride and bases yields 2,4-dichloroquinazoline (compound 52).
  • Hydrolysis and substitution steps produce 2-aminobenzyl derivatives (compounds 54 and 55), which can be further converted to carboxamide analogues.

Data Table: Summary of Key Synthetic Steps and Compounds

Step Starting Material Reaction Conditions Intermediate/Product Notes
1 Dimethyl aminoterephthalate (6) Reflux with phenyl isothiocyanate in pyridine 3-phenyl-2-thioxoquinazoline-4-one (7) Quinazoline core formation
2 Compound 7 Alkylation with benzyl halide Benzylated derivatives (8, 9) Introduction of benzyl groups
3 Compounds 8, 9 Ester hydrolysis Carboxylic acids (10, 11) Precursor for amidation
4 Compounds 10, 11 Coupling with amines 7-Carboxamide derivatives (12–14) Final amidation step
5 2-Aminoterephthalic acid (15) Selective esterification with trimethylchlorosilane Monoester (16) Preparation for ring closure
6 Compound 16 Thionyl chloride, ammonium isothiocyanate Quinazoline intermediate (17) Ring closure
7 Compound 17 Alkylation, hydrolysis 7-Carboxyquinazolinones (22–33) Intermediate for amidation
8 Compounds 22–33 Reaction with amines 7-Carboxamide analogues (34–50) Final products with varied amide groups
9 Compound 16 Reaction with urea, POCl3 Quinazolinedione (51), 2,4-dichloroquinazoline (52) Alternative route
10 Compound 52 Hydrolysis, substitution 2-Aminobenzyl derivatives (54, 55) Further amidation possible

Research Findings on Preparation Optimization and Structure-Activity Relationships (SAR)

  • The amidation step is crucial for introducing the amide pharmacophore, which is essential for biological activity, particularly sEH inhibition.
  • Modifications on the amide substituents and benzyl groups significantly affect the inhibitory potency and selectivity of the compounds.
  • For example, compounds with specific amide pendants and benzyl modifications showed IC50 values ranging from 0.3 to 11.2 μM against human sEH, indicating the importance of fine-tuning the amide structure for optimal activity.
  • The synthetic routes allow for diversification of the quinazoline scaffold, enabling the generation of analogues with improved pharmacological profiles.
  • The use of selective esterification and ring closure steps enhances the efficiency of intermediate formation, facilitating scale-up and purification.

Análisis De Reacciones Químicas

Types of Reactions

4-Oxo-3,4-dihydroquinazoline-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities and properties. These derivatives are often explored for their potential as therapeutic agents .

Aplicaciones Científicas De Investigación

4-Oxo-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 4-Oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or cancer cell proliferation . The exact molecular targets and pathways involved depend on the specific biological context and the derivative of the compound being studied.

Comparación Con Compuestos Similares

Structural Modifications and Substituent Effects

The quinazoline core permits extensive derivatization. Key analogs and their substituent-driven differences are summarized below:

Table 1: Structural Comparison of 4-Oxo-3,4-dihydroquinazoline-7-carboxamide and Analogs
Compound Name Substituents/Modifications CAS Number Molecular Formula Molecular Weight
This compound -CONH₂ at C7 954803-07-7 C₉H₈N₃O₂* ~190.18*
4-Oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid -COOH at C7, -S at C2 422277-15-4 C₉H₇N₂O₃S 223.02
N-neopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide -CONH-neopentyl at C7, -S at C2 422277-16-5 C₁₅H₁₈N₃O₂S 304.39
4-Oxo-2-((4-(trifluoromethyl)benzyl)thio)-3,4-dihydroquinazoline-7-carboxylic acid -CF₃-benzylthio at C2, -COOH at C7 - C₁₇H₁₂F₃N₂O₃S 381.05
N-[(4-fluorophenyl)methyl]-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide Complex side chains at C2 and C3 1189956-95-3 C₃₀H₂₇FN₄O₃S 542.62

*Inferred from structural similarity to CAS 202197-73-7 (C₉H₆N₂O₃, MW 190.16) .

Key Observations :

  • Carboxamide vs. Carboxylic Acid : Replacing -COOH (e.g., CAS 202197-73-7) with -CONH₂ improves metabolic stability and membrane permeability .
  • Bulkier Side Chains : Neopentyl (CAS 422277-16-5) or fluorophenyl-indole derivatives (CAS 1189956-95-3) increase molecular weight and steric bulk, affecting solubility and target selectivity .

Physicochemical Properties

Substituents significantly influence melting points, solubility, and stability:

Table 2: Physicochemical Comparison
Compound Name Melting Point (°C) Solubility (Predicted) Key Substituent Impact
This compound Not reported Moderate Polar carboxamide enhances water solubility
4-Oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid 264.8 (decomp.) Low -COOH and -S increase crystallinity
4-Oxo-2-((2-(trifluoromethoxy)benzyl)thio)-3,4-dihydroquinazoline-7-carboxylic acid 287.0 (decomp.) Very low Trifluoromethoxy group enhances thermal stability
Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate Not reported High (ester) Methyl ester improves lipophilicity

Notes:

  • Decomposition at high temperatures (e.g., 287.0°C for CAS 514857-29-5 derivatives) correlates with increased aromatic substitution and rigid structures .
  • Trifluoromethyl groups (e.g., in CAS 422277-15-4 analogs) reduce metabolic degradation but may lower aqueous solubility .

Highlights :

  • Use of Cs₂CO₃ in DMF promotes efficient thioether formation (yields >80%) .
  • Bromide-based alkylation (e.g., 2-chlorobenzyl bromide) achieves near-quantitative yields under mild conditions .

Actividad Biológica

4-Oxo-3,4-dihydroquinazoline-7-carboxamide is a member of the quinazoline family, a group known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and anti-inflammatory treatments. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biological targets, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H8N2O2C_{10}H_{8}N_{2}O_{2} with a molecular weight of approximately 192.18 g/mol. The compound features a quinazoline core structure, which is characterized by a fused bicyclic arrangement containing nitrogen atoms. This structural complexity contributes to its varied biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound has been identified as an inhibitor of soluble epoxide hydrolase (sEH), which plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs). EETs are known for their anti-inflammatory properties and ability to regulate vascular functions .
  • COX-2 Inhibition : Studies have indicated that derivatives of this compound exhibit inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. For example, certain analogs demonstrated up to 47% COX-2 inhibition at specific concentrations .

Biological Activity

The biological activities associated with this compound include:

  • Antimicrobial Activity : Research has shown that this compound exhibits significant antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : By inhibiting sEH and COX-2, the compound can potentially reduce inflammation, making it a candidate for treating inflammatory diseases .
  • Anticancer Properties : Some studies suggest that quinazoline derivatives can interfere with cancer cell proliferation by targeting specific signaling pathways.

Case Studies

  • Synthesis and Evaluation : A study synthesized several derivatives of this compound and evaluated their biological activities. Among these, some compounds showed promising results in inhibiting sEH activity with IC50 values ranging from 0.30 to 0.66 µM .
  • Comparative Analysis : A comparative study highlighted the unique substitution patterns in different quinazoline derivatives that influence their biological efficacy. For example, modifications at the phenyl rings significantly affected their COX-2 selectivity and inhibitory potency .

Data Table: Biological Activity Overview

Compound NameActivity TypeTarget Enzyme/ReceptorIC50 Value (µM)Reference
This compoundAntimicrobialVarious bacteriaN/A
Derivative ACOX-2 InhibitionCOX-220
Derivative BsEH InhibitionsEH0.30 - 0.66

Q & A

Q. What are the standard synthetic routes for preparing 4-oxo-3,4-dihydroquinazoline-7-carboxamide derivatives?

Methodological Answer: A common approach involves cyclocondensation of substituted anthranilic acid derivatives with thiourea or isothiocyanates. For example, methyl 4-oxo-3-phenyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (yield: 66%) was synthesized by reacting methyl 2-amino-4-oxo-3,4-dihydroquinazoline-7-carboxylate with phenyl isothiocyanate in pyridine at 100°C . Variations in substituents (e.g., trifluoromethyl or chlorobenzyl groups) can be introduced via nucleophilic substitution using alkyl halides under basic conditions (e.g., K₂CO₃ in DMF), achieving yields up to 95% .

Q. How can researchers characterize the purity and structure of synthesized this compound derivatives?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ can confirm substituent integration and hydrogen bonding patterns. For example, the singlet at δ 12.59 ppm in ¹H NMR indicates a carboxylic acid proton .
  • High-Resolution Mass Spectrometry (HRMS): Used to verify molecular ions (e.g., [M+H]+ for C₉H₇N₂O₃S: calculated 223.0177, observed 223.0172) .
  • Melting Point Analysis: Decomposition points (e.g., 264.8°C for Compound 18) help assess thermal stability .

Q. What safety precautions are critical when handling 4-oxo-3,4-dihydroquinazoline derivatives?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2A for eye irritation) .
  • Ventilation: Operate in a fume hood to mitigate inhalation risks (GHS Category 3 for respiratory toxicity) .
  • Spill Management: Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing bulky substituents (e.g., trifluoromethyl) into the quinazoline core?

Methodological Answer:

  • Solvent Selection: Polar aprotic solvents like DMF enhance nucleophilicity of thiol intermediates, facilitating alkylation with sterically hindered bromides (e.g., 4-(trifluoromethyl)benzyl bromide) .
  • Base Choice: Strong bases (e.g., Cs₂CO₃) improve deprotonation efficiency, critical for reactions with electron-withdrawing substituents .
  • Temperature Control: Prolonged heating (24–48 hours at 60–80°C) ensures complete substitution, achieving >90% yields for trifluoromethyl derivatives .

Q. How should researchers resolve contradictions in biological activity data across quinazoline derivatives?

Methodological Answer:

  • Structural-Activity Relationship (SAR) Analysis: Systematically vary substituents (e.g., thioether vs. sulfonyl groups) and correlate with activity trends. For instance, trifluoromethyl groups enhance solubility but may reduce target binding affinity .
  • Assay Validation: Replicate experiments using orthogonal assays (e.g., fluorescence polarization vs. enzymatic inhibition) to confirm target engagement .
  • Data Transparency: Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for open data sharing, enabling cross-lab validation .

Q. What strategies are effective for elucidating the pharmacological mechanism of 4-oxo-3,4-dihydroquinazoline derivatives as GPR139 modulators?

Methodological Answer:

  • Molecular Docking: Use homology models of GPR139 to predict binding pockets. For example, the 4-oxo group may form hydrogen bonds with Ser²⁹⁵ in the receptor’s transmembrane domain .
  • Functional Assays: Measure intracellular Ca²⁺ flux or cAMP levels in GPR139-transfected HEK293 cells to quantify agonism/antagonism .
  • Mutagenesis Studies: Validate binding hypotheses by mutating predicted interaction sites (e.g., Ser²⁹⁵Ala) and assessing activity loss .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Oxo-3,4-dihydroquinazoline-7-carboxamide
Reactant of Route 2
Reactant of Route 2
4-Oxo-3,4-dihydroquinazoline-7-carboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.